molecular formula C13H16N2O5S2 B229669 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide

2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide

Cat. No. B229669
M. Wt: 344.4 g/mol
InChI Key: RVCFEXGXDOKUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide, also known as MDPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a fluorescent probe for detecting biological molecules. MDPN is a sulfonamide derivative of naphthalene, and its unique chemical structure makes it an ideal candidate for use in various biochemical and physiological studies.

Mechanism of Action

2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide functions as a fluorescent probe by binding to specific regions of biological molecules and emitting light when excited by a certain wavelength of light. The exact mechanism of action is still being studied, but it is believed that 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide interacts with the hydrophobic regions of biomolecules and undergoes a conformational change upon binding, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues, making it a safe and effective tool for studying biological molecules. It does not interfere with the activity of enzymes or other proteins and has no known toxic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide is its high sensitivity and selectivity, which allows for the detection of even small amounts of biomolecules. It is also relatively easy to use and can be incorporated into various experimental setups. However, 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide has some limitations, including its limited solubility in water and its tendency to aggregate at high concentrations, which can affect its fluorescence properties.

Future Directions

There are several potential future directions for the use of 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide in scientific research. One area of interest is the development of new methods for detecting and quantifying biomolecules using 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide. Another potential direction is the use of 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide in the study of protein-protein interactions and the identification of new drug targets. Additionally, 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Conclusion:
2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide is a valuable tool for scientific research, with potential applications in a wide range of fields. Its unique chemical structure and high sensitivity make it an ideal fluorescent probe for detecting and studying biological molecules. Further research is needed to fully understand the mechanism of action of 2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide and to explore its potential applications in various areas of scientific research.

Synthesis Methods

2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide can be synthesized using a multi-step process that involves the reaction of 1,6-diaminonaphthalene with methanesulfonyl chloride, followed by the addition of sodium methoxide and methoxyamine hydrochloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

2-methoxy-N,N'-dimethylnaphthalene-1,6-disulfonamide has been extensively studied for its potential use as a fluorescent probe for detecting biological molecules, such as proteins and nucleic acids. Its high sensitivity and selectivity make it a valuable tool for studying the interactions between biomolecules and for monitoring changes in their conformation and activity.

properties

Molecular Formula

C13H16N2O5S2

Molecular Weight

344.4 g/mol

IUPAC Name

2-methoxy-1-N,6-N-dimethylnaphthalene-1,6-disulfonamide

InChI

InChI=1S/C13H16N2O5S2/c1-14-21(16,17)10-5-6-11-9(8-10)4-7-12(20-3)13(11)22(18,19)15-2/h4-8,14-15H,1-3H3

InChI Key

RVCFEXGXDOKUQR-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)S(=O)(=O)NC

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)S(=O)(=O)NC

Origin of Product

United States

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